Isopilocarpic Acid Sodium Salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

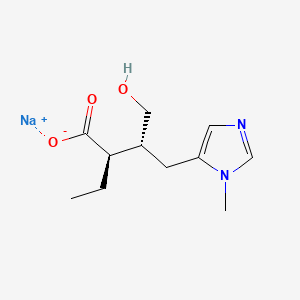

sodium;(2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3.Na/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2;/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16);/q;+1/p-1/t8-,10+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXGGGNCVNXKBE-KXNXZCPBSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]([C@@H](CC1=CN=CN1C)CO)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N2NaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure of Isopilocarpic acid sodium salt vs Pilocarpine

An In-depth Technical Guide to the Chemical Structures of Isopilocarpic Acid Sodium Salt and Pilocarpine

Authored by a Senior Application Scientist

Introduction: The Critical Relationship Between Pilocarpine and its Degradants

Pilocarpine, a naturally occurring alkaloid isolated from the leaves of Pilocarpus species, is a cornerstone therapeutic agent in ophthalmology and for the treatment of xerostomia.[1] Its efficacy stems from its action as a potent parasympathomimetic agent, specifically a muscarinic acetylcholine agonist, which modulates intraocular pressure and stimulates salivary secretions.[2] However, the therapeutic utility of pilocarpine is intrinsically linked to its chemical stability. In aqueous solutions, pilocarpine is susceptible to two primary degradation pathways: epimerization and hydrolysis.[3] These reactions yield isopilocarpine and the corresponding hydrolyzed forms, pilocarpic acid and isopilocarpic acid.

Understanding the precise structural differences between the active parent drug, pilocarpine, and its significantly less active degradant, isopilocarpic acid, is paramount for drug development professionals. This guide provides an in-depth analysis of their respective chemical structures, the transformation pathway that connects them, the resulting impact on pharmacological activity, and the analytical methodologies required for their differentiation and quantification.

Section 1: Core Chemical Structures

The biological activity of pilocarpine is dictated by its unique three-dimensional structure, particularly the stereochemical arrangement of its chiral centers and the integrity of its lactone ring.

Pilocarpine: The Active Moiety

Pilocarpine is characterized by a γ-lactone ring fused to a substituted imidazole ring. The molecule possesses two chiral centers, leading to specific stereochemistry that is essential for its interaction with muscarinic receptors.

-

Systematic Name (IUPAC): (3S,4R)-3-ethyl-4-[(1-methyl-1H-imidazol-5-yl)methyl]oxolan-2-one[2]

-

Core Features: It consists of a trans-substituted γ-lactone ring. The ethyl group at the C3 position and the methyl-imidazole group at the C4 position are on opposite sides of the lactone ring plane. This specific (3S, 4R) configuration is responsible for its potent pharmacological activity.

Caption: Chemical structure of Pilocarpine.

This compound: The Inactive, Hydrolyzed Epimer

Isopilocarpic acid is the product of both the hydrolysis of the lactone ring and the epimerization at the C3 position of pilocarpine. The sodium salt is the typical form in basic aqueous solutions.

-

Systematic Name (IUPAC): Sodium (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoate[4]

-

Core Features:

-

Hydrolysis: The γ-lactone ring is opened, forming a carboxylate (COO⁻Na⁺) and a primary alcohol (-CH₂OH).

-

Epimerization: The stereocenter at the carbon bearing the ethyl group has inverted from S to R relative to the adjacent carbon. The resulting molecule has a (2R, 3R) configuration.

-

Caption: Chemical structure of this compound.

Comparative Physicochemical Properties

The structural changes directly translate to different physicochemical properties, which are critical for analytical separation and biological function.

| Property | Pilocarpine | This compound |

| Molecular Formula | C₁₁H₁₆N₂O₂[2][5] | C₁₁H₁₇N₂NaO₃[4] |

| Molecular Weight | 208.26 g/mol [2] | 248.25 g/mol [6] |

| Core Structure | γ-lactone | Carboxylic acid + Alcohol |

| Stereochemistry | (3S, 4R) | (2R, 3R) |

| Water Solubility | Soluble | Highly Soluble |

Section 2: The Degradation Pathway: A Tale of Two Reactions

The conversion of pilocarpine to isopilocarpic acid is not a single step but a combination of two pH- and temperature-dependent, reversible reactions.[3][7] This pathway is a primary concern for the formulation and storage of pilocarpine-based drug products.

Step 1: Epimerization to Isopilocarpine

In solution, pilocarpine can undergo epimerization at the C3 carbon (the carbon atom adjacent to the carbonyl group of the lactone). This reaction involves the removal of the acidic proton at C3, formation of an enolate intermediate, and subsequent reprotonation, which can occur from either face of the planar intermediate. This leads to the formation of its diastereomer, isopilocarpine, which has a (3R, 4R) configuration.

-

Causality: The acidity of the α-proton at C3 makes it susceptible to removal, particularly under basic conditions. While the reaction is reversible, the equilibrium strongly favors the formation of isopilocarpine, the more thermodynamically stable epimer.[7]

Step 2: Hydrolysis to Pilocarpic and Isopilocarpic Acids

Both pilocarpine and isopilocarpine are esters (specifically, cyclic esters or lactones) and are subject to hydrolysis. This reaction is catalyzed by acid or, more significantly, by base, cleaving the ester bond to open the lactone ring.

-

Mechanism: A hydroxide ion attacks the electrophilic carbonyl carbon of the lactone. This opens the ring to form a carboxylate and a primary alcohol.

-

Products:

-

Hydrolysis of pilocarpine yields pilocarpic acid .

-

Hydrolysis of isopilocarpine yields isopilocarpic acid .

-

Caption: Degradation pathway of Pilocarpine in aqueous solution.

Section 3: Pharmacological Consequences of Structural Modification

The structural integrity of pilocarpine is non-negotiable for its biological function. The conversion to isopilocarpine or the hydrolyzed pilocarpic/isopilocarpic acids results in a near-total loss of pharmacological activity.

-

Receptor Binding: The precise stereochemistry of pilocarpine allows it to fit into the binding pocket of muscarinic acetylcholine receptors. The change in stereochemistry to isopilocarpine disrupts this critical three-dimensional interaction, drastically reducing its binding affinity and efficacy.

-

Structural Requirement: The closed lactone ring is also a key structural feature for activity. Its hydrolysis to the open-chain carboxylic acid form (pilocarpic or isopilocarpic acid) alters the molecule's shape and charge distribution, rendering it unable to effectively activate the receptor.[8][9]

FDA reviews of degraded pilocarpine formulations confirm that while the degradation products may not introduce significant toxicity, their presence indicates a loss of potency of the active pharmaceutical ingredient.[8]

Section 4: Validated Analytical Protocols for Differentiation

Given the critical impact of degradation on efficacy, robust analytical methods capable of separating and quantifying pilocarpine from its degradants are essential for quality control. High-Performance Liquid Chromatography (HPLC) is the gold standard for this application.[10][11]

Experimental Protocol: Reversed-Phase HPLC

This protocol describes a self-validating system for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid.

Objective: To achieve baseline separation of all four compounds for accurate quantification in pharmaceutical preparations.

Methodology:

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

-

-

Chromatographic Conditions:

-

Column: Phenyl-bonded stationary phase (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Rationale: The phenyl phase provides unique π-π interactions that can enhance the separation of the imidazole-containing compounds compared to standard C18 columns.

-

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer and an organic modifier. A typical mobile phase consists of a phosphate buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 2.5) and acetonitrile.

-

Rationale: The low pH of the mobile phase ensures that the carboxylic acid groups of pilocarpic and isopilocarpic acids are protonated, making them less polar and allowing for better retention and peak shape on a reversed-phase column.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV spectrophotometry at 215-220 nm.[10][12]

-

Rationale: This wavelength provides good sensitivity for all compounds, which contain chromophores but lack strong absorbance at higher wavelengths.

-

-

Column Temperature: 35°C.[13]

-

Rationale: Maintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak efficiency.

-

-

-

Standard and Sample Preparation:

-

Standard Solution: Prepare a stock solution containing known concentrations of USP-grade Pilocarpine, Isopilocarpine, Pilocarpic Acid, and Isopilocarpic Acid in the mobile phase.

-

Sample Solution: Dilute the drug product formulation with the mobile phase to a concentration within the linear range of the assay.

-

-

System Suitability Testing (SST):

-

Before sample analysis, inject the standard solution multiple times.

-

Acceptance Criteria:

-

Resolution (Rs): The resolution between adjacent peaks (e.g., pilocarpine and isopilocarpine) must be > 2.0.

-

Tailing Factor (T): The tailing factor for the pilocarpine peak should be ≤ 2.0.

-

Relative Standard Deviation (RSD): The RSD for the peak areas from replicate injections must be ≤ 2.0%.

-

Rationale: SST ensures the chromatographic system is performing adequately to provide accurate and precise results before committing to sample analysis.

-

-

Caption: Experimental workflow for HPLC analysis.

Conclusion

The chemical distinction between the active drug pilocarpine and its degradation product, isopilocarpic acid, is a clear illustration of structure-activity relationships in pharmacology. The transformation involves both a change in stereochemistry (epimerization) and a disruption of a key functional group (lactone hydrolysis). These seemingly minor molecular changes lead to a profound loss of biological activity, underscoring the necessity for stringent stability testing and the use of validated, high-resolution analytical techniques like HPLC in the development and quality control of pilocarpine-based pharmaceuticals. For researchers and drug development professionals, a deep understanding of these structures and their interconversion is fundamental to ensuring the safety, efficacy, and stability of this vital medication.

References

-

ResearchGate. (n.d.). Chemical structure of pilocarpine HCl. Retrieved from [Link]

-

PubMed. (1984). Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study. Retrieved from [Link]

-

DailyMed. (n.d.). Pilocarpine Hydrochloride Tablets. Retrieved from [Link]

-

ResearchGate. (1982). Formulation and stability of pilocarpine oral solution. Retrieved from [Link]

-

FDA AccessData. (2010). PHARMACOLOGY REVIEW(S). Retrieved from [Link]

-

NIST WebBook. (n.d.). Pilocarpine. Retrieved from [Link]

-

PubChem. (n.d.). Isopilocarpic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical Structure of Pilocarpine. Retrieved from [Link]

-

PubMed. (2002). Analysis of Pilocarpine and Its Trans Epimer, Isopilocarpine, by Capillary Electrophoresis. Retrieved from [Link]

-

PubMed. (1995). Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pilocarpine. Retrieved from [Link]

-

PubChem. (n.d.). Pilocarpine. Retrieved from [Link]

- Google Patents. (1971). US3631059A - Process for the extraction and purification of pilocarpine.

-

J-Stage. (1988). Stability of Pilocarpine Ophthalmic Formulations. Retrieved from [Link]

-

USP. (2011). 4322 Pilocarpine / Official Monographs USP 35. Retrieved from [Link]

-

PubMed. (1985). High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations. Retrieved from [Link]

-

PubMed. (1981). Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography. Retrieved from [Link]

-

PubMed. (1985). Quantitative determination of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid in clinical ophthalmic pilocarpine formulations by reversed-phase liquid chromatography. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Stability of Pilocarpine Ophthalmic Formulations [jstage.jst.go.jp]

- 4. Pilocarpic Acid Sodium Salt | CymitQuimica [cymitquimica.com]

- 5. Pilocarpine [webbook.nist.gov]

- 6. cdn.usbio.net [cdn.usbio.net]

- 7. researchgate.net [researchgate.net]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Determination of physicochemical properties, stability in aqueous solutions and serum hydrolysis of pilocarpic acid diesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis of pilocarpine and isopilocarpine in ophthalmic solutions by normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. drugfuture.com [drugfuture.com]

Isopilocarpic acid sodium salt molecular weight and formula

Physicochemical Profiling and Impurity Management in Ophthalmic Formulations[1]

Executive Summary

In the development of ophthalmic cholinergic agonists, the stability of Pilocarpine is a critical quality attribute (CQA). Isopilocarpic acid sodium salt (Sodium Isopilocarpate) represents a complex "double degradation" product resulting from both epimerization and hydrolysis. Its presence serves as a definitive marker for extreme stress conditions or long-term instability in aqueous formulations.[1]

This guide provides a comprehensive technical profile of this compound, detailing its physicochemical properties, formation kinetics, and validated analytical methodologies for its detection in pharmaceutical environments.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

This compound is the salt form of the ring-opened hydrolysis product of Isopilocarpine.[1] Unlike the active pharmaceutical ingredient (API) Pilocarpine, which possesses a lactone ring, Isopilocarpic acid is an open-chain hydroxy-acid salt.[1]

Table 1: Core Physicochemical Data

| Parameter | Specification |

| Chemical Name | Sodium (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoate |

| Common Name | This compound |

| Pharmacopoeial Designation | Pilocarpine Impurity C (EP) |

| CAS Registry Number | 101769-87-3 |

| Molecular Formula | C₁₁H₁₇N₂NaO₃ |

| Molecular Weight | 248.25 g/mol |

| Appearance | White to off-white hygroscopic solid |

| Solubility | Highly soluble in water; sparingly soluble in organic solvents |

| Stereochemistry | trans-isomer (derived from Isopilocarpine) |

Formation Kinetics & Degradation Pathways[1]

Understanding the origin of Isopilocarpic acid is essential for formulation stabilization. Pilocarpine undergoes degradation via two primary mechanisms:

-

Epimerization: Conversion of the cis-lactone (Pilocarpine) to the trans-lactone (Isopilocarpine).[1] This is reversible but favors the trans form.

-

Hydrolysis: Opening of the lactone ring to form the corresponding acid (Pilocarpic acid).

Isopilocarpic acid is unique because it requires both pathways to occur. It is formed either by the hydrolysis of Isopilocarpine or the epimerization of Pilocarpic acid.

Pathway Visualization

The following diagram illustrates the kinetic relationship between Pilocarpine and its three primary impurities.

Figure 1: Degradation pathway of Pilocarpine showing the formation of Isopilocarpic Acid (Impurity C) via hydrolysis of Isopilocarpine.[1][2]

Analytical Methodologies

The detection of this compound requires separation from its stereoisomers. Standard Reverse-Phase HPLC (RP-HPLC) is the industry standard.[1]

Method Validation Parameters (HPLC)

-

Column: C18 (Octadecyl silane), 250 mm x 4.6 mm, 5 µm packing (e.g., Phenomenex Luna or equivalent).[1]

-

Mobile Phase:

-

Buffer: Phosphate buffer adjusted to pH 3.0 (suppresses ionization of the carboxylic acid to improve retention).

-

Solvent: Methanol or Acetonitrile.

-

Ratio: 97:3 (Buffer:Methanol) is common for separating the polar acid forms.

-

-

Flow Rate: 1.0 - 1.2 mL/min.[1]

-

Detection: UV @ 215 nm (The imidazole ring absorbs here; the lack of conjugation limits absorbance at higher wavelengths).

-

Elution Order:

Critical Technical Note: Because Isopilocarpic acid is a salt in the formulation but analyzed as the free acid in acidic HPLC mobile phases, the retention time will be identical to that of the free acid form. Ensure your standard is calculated based on the salt stoichiometry (

vs).

Synthesis Protocol: Preparation of Reference Standard

For analytical validation, commercial standards may be expensive or unavailable. The following protocol describes the in situ generation of this compound from Isopilocarpine nitrate.

Objective: Quantitative conversion of Isopilocarpine to Sodium Isopilocarpate.

Reagents:

Protocol:

-

Dissolution: Dissolve 50 mg of Isopilocarpine Nitrate in 10 mL of degassed water.

-

Saponification: Add 5.0 mL of 0.1 N NaOH.

-

Reaction: Heat the solution to 60°C for 60 minutes.

-

Quenching/Adjustment: The resulting solution contains this compound. For isolation, the water can be lyophilized (freeze-dried) to yield the solid salt.[1]

-

Verification: Analyze via HPLC. The peak for Isopilocarpine should disappear (>99% conversion) and be replaced by the earlier-eluting Isopilocarpic acid peak.[1]

Regulatory & Toxicological Context

-

Pharmacopoeial Status: Listed in the European Pharmacopoeia (EP) as Impurity C .[2][5] It is controlled because it represents a permanent loss of potency.

-

Activity: Isopilocarpic acid is pharmacologically inactive as a muscarinic agonist. The ring opening destroys the pharmacophore required for receptor binding.

-

Toxicity: While not significantly toxic compared to the API, it is considered a generic impurity.

-

Limits:

References

-

European Pharmacopoeia (Ph. Eur.) . Pilocarpine Hydrochloride / Nitrate Monographs. 11th Edition. Strasbourg, France: EDQM. [1]

-

Santa Cruz Biotechnology . This compound Product Data (CAS 101769-87-3). [1][5]

-

United States Pharmacopeia (USP) . Pilocarpine Hydrochloride: Related Compounds. USP-NF Online.[1] [1]

-

PubChem Database . Pilocarpic Acid Sodium Salt (Isomer Comparison). National Center for Biotechnology Information. [1]

-

Bundgaard, H., & Hansen, S. H. (1982).[6] Hydrolysis and epimerization kinetics of pilocarpine in basic aqueous solution as determined by HPLC. International Journal of Pharmaceutics.

Sources

- 1. Pilocarpic Acid Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. Isopilocarpic acid | C11H18N2O3 | CID 3035051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. chemxzen.com [chemxzen.com]

- 5. veeprho.com [veeprho.com]

- 6. researchgate.net [researchgate.net]

- 7. Separation and analysis of pilocarpine, isopilocarpine, and pilocarpic acid by reverse phase liquid chromatography: collaborative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. High-performance liquid chromatographic analysis of pilocarpine hydrochloride, isopilocarpine, pilocarpic acid and isopilocarpic acid in eye-drop preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

Isopilocarpic acid sodium salt as Pilocarpine degradation product

Characterization, Formation, and Control in Pilocarpine Formulations

Executive Summary

Isopilocarpic acid sodium salt (CAS: 101769-87-3) represents a critical degradation product in the lifecycle of Pilocarpine-based therapeutics, particularly ophthalmic solutions. As the salt form of the ring-opened hydrolysis product of Isopilocarpine (the trans-epimer of Pilocarpine), its presence serves as a dual indicator of formulation instability: it signals both epimerization (stereochemical inversion) and hydrolysis (lactonic ring cleavage).

Control of this impurity is mandated by major pharmacopoeias (EP Impurity C, USP related compounds). This guide provides a mechanistic understanding of its formation, robust analytical protocols for its quantification, and formulation strategies to mitigate its accumulation.

Molecular Identity & Physicochemical Profile[1][2][3]

| Parameter | Detail |

| Chemical Name | Sodium (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoate |

| Common Name | This compound |

| Pharmacopoeial Designation | EP Impurity C ; USP Isopilocarpic Acid (as free acid) |

| CAS Number | 101769-87-3 (Sodium Salt); 34350-99-7 (Free Acid) |

| Molecular Formula | C₁₁H₁₇N₂NaO₃ |

| Molecular Weight | 248.25 g/mol |

| Solubility | Highly soluble in water; sparingly soluble in organic solvents.[1][2] |

| Appearance | White to off-white hygroscopic solid. |

Mechanistic Pathways of Degradation

The stability of Pilocarpine is governed by two primary degradation pathways: C-3 Epimerization and Lactone Hydrolysis . These pathways create a "degradation square" where Isopilocarpic acid acts as a thermodynamic sink in alkaline conditions.

-

Epimerization: The hydrogen at the C-3 position of the lactone ring is acidic. Base-catalyzed abstraction leads to an enolate intermediate, which can re-protonate to form the more stable trans-isomer, Isopilocarpine .

-

Hydrolysis: The cyclic lactone ring is susceptible to nucleophilic attack by water (hydroxide ions), opening the ring to form Pilocarpic Acid .

-

The Sink: Isopilocarpine can further hydrolyze to Isopilocarpic Acid . Conversely, Pilocarpic Acid can epimerize to Isopilocarpic Acid.[3] In basic formulations (pH > 7), the equilibrium strongly favors the ring-opened, epimerized salt form: This compound .

Visualization: The Degradation Square

The following diagram illustrates the interconversion between Pilocarpine and its impurities.

Figure 1: The thermodynamic degradation square of Pilocarpine.[4] Isopilocarpic acid accumulates via both direct hydrolysis of Isopilocarpine and epimerization of Pilocarpic acid.

Analytical Strategy & Quantification

Separating Isopilocarpic acid from Pilocarpic acid is analytically challenging due to their structural similarity (diastereomers) and high polarity. A robust HPLC method relies on pH control to suppress ionization of the carboxylic acid, increasing retention on reversed-phase columns.

4.1 Chromatographic Conditions (Validated)

-

Column: Phenyl-bonded silica or C18 (e.g., Spherisorb CN or equivalent), 5 µm, 250 x 4.6 mm.

-

Mobile Phase: Phosphate buffer (pH 2.5) : Methanol : Acetonitrile.

-

Note: Low pH (2.5) is critical. At pH > 4, the carboxylic acid groups ionize, causing the acids to elute in the void volume.

-

-

Flow Rate: 1.0 mL/min.[5]

-

Detection: UV at 215–220 nm (End absorption of the lactone/imidazole).

-

Elution Order:

4.2 Analytical Decision Tree

Use this workflow to troubleshoot separation issues during method development.

Figure 2: Troubleshooting workflow for the separation of Pilocarpine acid degradation products.

Regulatory Specifications

Regulatory bodies strictly limit these impurities due to the loss of pharmacological efficacy (ring opening destroys cholinergic activity).

| Regulatory Body | Impurity Designation | Acceptance Criteria (Typical) |

| European Pharmacopoeia (EP) | Impurity C | NMT 0.5% (Individual); Total NMT 1.0% |

| USP (Ophthalmic Soln) | Isopilocarpic Acid | NMT 2.0% (often grouped with Pilocarpic acid) |

| USP (Tablets) | Isopilocarpic Acid | NMT 2.0% |

Note: Limits may vary based on specific product monographs and total daily intake calculations.

Experimental Protocol: Impurity Profiling

Objective: To quantify this compound in a Pilocarpine Hydrochloride Ophthalmic Solution.

Reagents:

-

This compound Reference Standard (approx. 99% purity).

-

Potassium Dihydrogen Phosphate (KH₂PO₄).

-

Phosphoric Acid (85%).

-

HPLC Grade Methanol and Acetonitrile.

Procedure:

-

Buffer Preparation: Dissolve 6.8g KH₂PO₄ in 1000 mL water. Adjust pH to 2.5 ± 0.05 with phosphoric acid.

-

Standard Solution: Prepare a solution containing 0.01 mg/mL of this compound in mobile phase.

-

Sample Preparation: Dilute the ophthalmic solution with mobile phase to a concentration of 1.0 mg/mL Pilocarpine HCl.

-

System Suitability: Inject the Standard Solution 6 times.

-

Injection: Inject 20 µL of Sample Solution. Run for 2.5x the retention time of Pilocarpine.[9]

-

Calculation:

Where

Mitigation & Stability Strategy

To minimize the formation of this compound, formulation scientists must control the thermodynamic drivers:

-

pH Optimization: The rate of hydrolysis is lowest between pH 4.0 and 5.0. Formulations should be buffered (e.g., Citrate/Borate) within this range. Avoid pH > 6.0 where ring opening accelerates.

-

Temperature Control: Epimerization is highly temperature-dependent. Cold chain storage (2–8°C) significantly reduces the rate of conversion to Isopilocarpine, thereby throttling the supply of precursor for Isopilocarpic acid.

-

Sterilization: Autoclaving can induce significant degradation (approx. 10-20%). Sterile filtration (0.22 µm) is preferred over heat sterilization for Pilocarpine solutions.

References

-

Bundgaard, H., & Hansen, S. H. (1982).[10][11] Hydrolysis and epimerization kinetics of pilocarpine in basic aqueous solution as determined by HPLC. International Journal of Pharmaceutics. Link

-

European Directorate for the Quality of Medicines (EDQM). Pilocarpine Hydrochloride Monograph 0633. European Pharmacopoeia.[8][12] Link

-

United States Pharmacopeia (USP). Pilocarpine Hydrochloride Ophthalmic Solution Monograph. USP-NF. Link

-

Neville, G. A., Hasan, F. B., & Smith, I. C. (1977).[10] Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations. Journal of Pharmaceutical Sciences. Link

-

LGC Standards. this compound Data Sheet. Link

Sources

- 1. Pilocarpic Acid Sodium Salt | CymitQuimica [cymitquimica.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. Analysis of pilocarpine and its trans epimer, isopilocarpine, by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdnsciencepub.com [cdnsciencepub.com]

- 5. HPLC Separation of Drugs | SIELC Technologies [sielc.com]

- 6. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HPLC method for the simultaneous determination of pilocarpine, isopilocarpine, pilocarpic acid and isopilocarpic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Isopilocarpic acid | C11H18N2O3 | CID 3035051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. uspnf.com [uspnf.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. edqm.eu [edqm.eu]

The Diastereomeric Divergence: A Technical Guide to Pilocarpic and Isopilocarpic Acid Sodium Salt

Introduction

In the pharmaceutical landscape, the stability and degradation of active pharmaceutical ingredients (APIs) are of paramount importance, directly impacting therapeutic efficacy and patient safety. Pilocarpine, a cholinergic agonist primarily used in the treatment of glaucoma and xerostomia, is a classic example of an API susceptible to degradation.[1][2] This degradation process gives rise to two key diastereomeric compounds: pilocarpic acid and isopilocarpic acid. Understanding the nuanced differences between these molecules is critical for researchers, formulation scientists, and quality control analysts in the development of robust and reliable pilocarpine-based drug products. This technical guide provides an in-depth exploration of the core distinctions between pilocarpic acid and its epimer, isopilocarpic acid, with a focus on their stereochemistry, physicochemical properties, pharmacological implications, and analytical separation.

The Genesis of Isomerism: From Pilocarpine to its Degradants

Pilocarpine's therapeutic activity is intrinsically linked to its specific stereochemical configuration. However, under certain conditions, particularly in aqueous solutions, it undergoes two primary degradation pathways:

-

Hydrolysis: The lactone ring of pilocarpine can be hydrolyzed to form pilocarpic acid. This reaction is reversible and pH-dependent.

-

Epimerization: The chiral center at the C-2 position of the ethyl group can undergo inversion, leading to the formation of the diastereomer, isopilocarpine. Isopilocarpine, in turn, can also be hydrolyzed to form isopilocarpic acid.

This intricate relationship underscores the importance of precise analytical methods to differentiate and quantify these related substances.

A Tale of Two Stereoisomers: Unraveling the Structural Differences

The fundamental difference between pilocarpic acid and isopilocarpic acid lies in their stereochemistry. Both are dicarboxylic acids derived from the opening of the lactone ring of their respective parent compounds, pilocarpine and isopilocarpine.

-

Pilocarpic Acid: The IUPAC name is (2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid.[3]

-

Isopilocarpic Acid: The IUPAC name is (2R,3R)-2-ethyl-3-(hydroxymethyl)-4-(1-methyl-1H-imidazol-5-yl)butanoic acid.

They are diastereomers, differing only in the configuration at the C-2 carbon atom. This seemingly minor structural variance gives rise to distinct physicochemical properties and dictates their interaction with biological systems.

Diagram: Stereochemical Relationship of Pilocarpine and its Degradation Products

Caption: Interconversion pathways of pilocarpine and its degradation products.

Physicochemical Properties: A Comparative Analysis

| Property | Pilocarpic Acid | Isopilocarpic Acid Sodium Salt | Key Considerations |

| Molecular Formula | C₁₁H₁₈N₂O₃ | C₁₁H₁₇N₂NaO₃ | The sodium salt form of isopilocarpic acid is commonly encountered. |

| Molecular Weight | 226.27 g/mol [3] | 248.25 g/mol | The difference is due to the sodium ion in the salt form. |

| Stereochemistry | (2S,3R) | (2R,3R) | Diastereomers, differing at the C-2 position. |

| Predicted Lipophilicity (XLogP3) | 0.0[3] | Not available | Expected to be more polar than their parent lactones. |

Note: The sodium salt of pilocarpic acid would have a molecular formula of C₁₁H₁₇N₂NaO₃ and a molecular weight of 248.25 g/mol .

Pharmacological and Toxicological Profiles: A Tale of Diminished Activity

From a pharmacological standpoint, the conversion of pilocarpine to pilocarpic acid and isopilocarpic acid represents a significant loss of therapeutic activity. Pilocarpine exerts its effects as a muscarinic receptor agonist.[1][2] However, its degradation products, pilocarpic acid and isopilocarpic acid, are generally considered to possess negligible or no pharmacological activity.[4]

A study on degraded pilocarpine ophthalmic solutions containing both pilocarpic acid and isopilocarpine concluded that these degradation products do not pose a significant ocular or systemic toxicity hazard to humans.[5] This is a critical consideration in the safety assessment of pilocarpine formulations, as the presence of these impurities within established limits does not introduce new safety concerns.

Analytical Methodologies for Separation and Quantification

The structural similarity of pilocarpine and its degradation products necessitates the use of robust analytical methods for their accurate separation and quantification. High-Performance Liquid Chromatography (HPLC) is the most widely employed technique for this purpose.

High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is essential for the quality control of pilocarpine drug products, allowing for the simultaneous determination of the active ingredient and its degradation products.

Diagram: A Typical HPLC Workflow for Pilocarpine Analysis

Caption: Standard workflow for the HPLC analysis of pilocarpine and its degradation products.

Experimental Protocol: HPLC-UV Analysis

The following protocol is a representative example for the separation of pilocarpine, isopilocarpine, pilocarpic acid, and isopilocarpic acid. Method optimization and validation are essential for implementation in a specific laboratory setting.

Objective: To quantify pilocarpine hydrochloride and its degradation products (isopilocarpine, pilocarpic acid, and isopilocarpic acid) in an ophthalmic solution.

Materials:

-

HPLC system with a UV detector

-

Reversed-phase C18 or Phenyl column (e.g., 4.6 x 250 mm, 5 µm)

-

Reference standards for pilocarpine HCl, isopilocarpine, pilocarpic acid, and isopilocarpic acid

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Phosphoric acid (analytical grade)

-

Water (HPLC grade)

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Chromatographic Conditions:

-

Mobile Phase: A filtered and degassed mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier like acetonitrile or methanol. The exact ratio should be optimized for optimal separation.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 216 nm[6]

-

Injection Volume: 20 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of pilocarpine HCl reference standard in the mobile phase.

-

Prepare stock solutions of isopilocarpine, pilocarpic acid, and isopilocarpic acid reference standards in the mobile phase.

-

From the stock solutions, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the analytes in the sample.

-

-

Sample Preparation:

-

Accurately dilute the pilocarpine ophthalmic solution with the mobile phase to a concentration within the calibration range.

-

Filter the diluted sample through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the standard solutions and the sample solution into the chromatograph.

-

Record the chromatograms and the peak areas.

-

-

Data Analysis:

-

Identify the peaks in the sample chromatogram by comparing their retention times with those of the reference standards.

-

Construct a calibration curve for each analyte by plotting the peak area versus the concentration of the standard solutions.

-

Determine the concentration of each analyte in the sample by interpolating its peak area on the corresponding calibration curve.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C-NMR spectroscopy has been successfully employed for the quantitative analysis of pilocarpine and its degradation products in ophthalmic formulations.[7] This technique can provide valuable structural information and serve as a complementary method to HPLC. The chemical shifts of the N-methyl group can be used to determine the total alkaloid content, while the C-8 resonances are suitable for differentiating and quantifying pilocarpine, isopilocarpine, and pilocarpic acid.[7]

Significance in Drug Development and Formulation

The distinction between pilocarpic acid and isopilocarpic acid is not merely academic; it has profound implications for the development of pilocarpine-based pharmaceuticals.

-

Formulation Stability: The primary goal in formulating pilocarpine products is to minimize its degradation. Since both hydrolysis and epimerization are influenced by pH, maintaining an acidic pH (typically between 4 and 5) is a common strategy to enhance the stability of pilocarpine in aqueous formulations.

-

Analytical Method Development: The development of stability-indicating analytical methods that can baseline-resolve pilocarpine from all its potential degradation products, including pilocarpic and isopilocarpic acids, is a regulatory requirement.

-

Impurity Profiling: Regulatory agencies require the identification and quantification of impurities in drug products. A thorough understanding of the degradation pathways and the resulting products is essential for setting appropriate specifications for these impurities.

-

Therapeutic Efficacy: As pilocarpic acid and isopilocarpic acid are pharmacologically inactive, their formation leads to a decrease in the potency of the drug product over time. Therefore, controlling their levels is crucial for ensuring consistent therapeutic efficacy throughout the product's shelf life.

Conclusion

Pilocarpic acid and this compound, while structurally very similar, represent a critical divergence in the chemical fate of pilocarpine. Their formation through hydrolysis and epimerization leads to a loss of pharmacological activity, underscoring the importance of their control in pharmaceutical formulations. A comprehensive understanding of their distinct stereochemistry, coupled with the application of robust analytical techniques like HPLC, is fundamental to the development of safe, stable, and effective pilocarpine-based therapies. For researchers and drug development professionals, a deep appreciation of these subtle molecular differences is key to navigating the challenges of formulating and commercializing this important therapeutic agent.

References

-

ResearchGate. (n.d.). Chemical structure of pilocarpine HCl[1]. Retrieved February 9, 2026, from [Link]

-

Japanese Pharmacopoeia. (n.d.). Pilocarpine Hydrochloride. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pilocarpine toxicity in retinal ganglion cells. PubChem. Retrieved February 9, 2026, from [Link]

-

ResearchGate. (n.d.). Effect of Topical 1% Pilocarpine on the Ocular Tear Film pH. Retrieved February 9, 2026, from [Link]

-

Wikipedia. (2024, December 18). Pilocarpine. Retrieved February 9, 2026, from [Link]

- O'Donnell, J. J., Sandman, R., & Drake, M. V. (1980). Measurement of pilocarpine and its degradation products by high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 69(9), 1096–1097.

- Akorn, Inc. (2018).

-

National Center for Biotechnology Information. (n.d.). Pilocarpine. PubChem. Retrieved February 9, 2026, from [Link]

-

Khan, M. A. (2023, December 20). Pharmacology of Pilocarpine. News-Medical. Retrieved February 9, 2026, from [Link]

-

U.S. Food and Drug Administration. (2010). Pharmacology Review(s) - accessdata.fda.gov. Retrieved February 9, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Pilocarpic acid. PubChem. Retrieved February 9, 2026, from [Link]

-

Aboul-Enein, H. Y. (n.d.). Analytical Profile of Pilocarpine. ResearchGate. Retrieved February 9, 2026, from [Link]

- Neville, G. A., Hasan, F. B., & Smith, I. C. (1977). Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations. Journal of Pharmaceutical Sciences, 66(5), 638–642.

-

National Center for Biotechnology Information. (n.d.). Isopilocarpic acid. PubChem. Retrieved February 9, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved February 9, 2026, from [Link]

- Bundgaard, H., Falch, E., Larsen, C., & Mikkelson, T. J. (1986). Pilocarpine prodrugs I. Synthesis, physicochemical properties and kinetics of lactonization of pilocarpic acid esters. Journal of Pharmaceutical Sciences, 75(1), 36–43.

Sources

- 1. Pilocarpine - Wikipedia [en.wikipedia.org]

- 2. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]

- 3. Pilocarpic acid | C11H18N2O3 | CID 182186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pilocarpine | C11H16N2O2 | CID 5910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. Measurement of pilocarpine and its degradation products by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Aqueous Buffer Solubility of Isopilocarpic Acid Sodium Salt

Executive Summary

Isopilocarpic acid is a critical molecule in the pharmaceutical industry, primarily known as a hydrolytic degradation product and epimer of the ophthalmic drug pilocarpine.[1] Its presence and concentration are key quality attributes that must be monitored and controlled to ensure the safety and efficacy of pilocarpine-containing formulations.[2][3][4][5][6] Understanding the aqueous solubility of its sodium salt form is paramount for developing stable liquid dosage forms, designing robust analytical methods, and managing formulation challenges. This technical guide provides a comprehensive overview of the theoretical principles and practical methodologies for determining the solubility of isopilocarpic acid sodium salt in aqueous buffers. It is intended for researchers, formulation scientists, and analytical chemists in the field of drug development.

Physicochemical Fundamentals and Their Implications

A thorough understanding of the physicochemical properties of isopilocarpic acid is the foundation for any solubility study. As a weak acid, its behavior in aqueous media is governed by its acid dissociation constant (pKa) and the pH of the solution.

Chemical Identity and Properties

Isopilocarpic acid is a carboxylic acid with a molecular formula of C₁₁H₁₈N₂O₃ and a molecular weight of approximately 226.27 g/mol .[7] The sodium salt is formed by the reaction of the carboxylic acid with a sodium base, resulting in a more polar, ionic compound, which is anticipated to have significantly higher aqueous solubility than the free acid form.[8][9]

| Property | Value | Source |

| Molecular Formula (Acid) | C₁₁H₁₈N₂O₃ | PubChem[7] |

| Molecular Weight (Acid) | 226.27 g/mol | PubChem[7] |

| Molecular Formula (Na Salt) | C₁₁H₁₇N₂NaO₃ | PubChem[8][10] |

| Molecular Weight (Na Salt) | 248.25 g/mol | PubChem[8][10] |

| Predicted pKa (Carboxylic Acid) | ~3-5 | Chemical Analogy[11][12] |

The Central Role of pKa and the Henderson-Hasselbalch Equation

The solubility of an ionizable compound like isopilocarpic acid is intrinsically linked to its ionization state, which is dictated by the solution's pH relative to the compound's pKa.[13][14][15][16] The Henderson-Hasselbalch equation is the fundamental tool used to describe this relationship.[13][14][15]

For a weak acid (HA) like isopilocarpic acid:

pH = pKa + log ( [A⁻] / [HA] )

Where:

-

[HA] is the concentration of the un-ionized (free acid) form.

-

[A⁻] is the concentration of the ionized (conjugate base, or isopilocarpate) form.

Causality in Experimental Design:

-

When pH < pKa , the un-ionized form [HA] dominates. This form is less polar and has lower aqueous solubility, referred to as the intrinsic solubility (S₀).

-

When pH > pKa , the ionized form [A⁻] dominates. As the sodium salt, this form is highly polar and exhibits much greater aqueous solubility.

-

When pH = pKa , the concentrations of the ionized and un-ionized forms are equal.[13]

Therefore, a solubility study for this compound must be conducted over a range of pH values, particularly spanning its predicted pKa, to generate a complete pH-solubility profile.

Key Factors Influencing Aqueous Solubility

The solubility of this compound is not solely dependent on pH. Other components of the aqueous buffer system can exert significant influence.

-

pH: As established, pH is the most critical factor. The total solubility (S) at a given pH above the pKa can be described by the equation: S = S₀ (1 + 10^(pH-pKa)) , where S₀ is the intrinsic solubility of the free acid.

-

Buffer Species: The chemical nature of the buffer components (e.g., phosphate, citrate, acetate) can impact solubility.[17][18] Buffer ions can interact with the solute, and different buffer systems at the same pH can yield different solubility values due to varying ionic interactions.[18] It is crucial to select and report the specific buffer system used.

-

Ionic Strength: The total concentration of ions in the solution, or ionic strength, can alter solubility.[19][20] Generally, at low concentrations, increasing ionic strength can enhance the solubility of ionic compounds (salting-in).[21] However, at higher concentrations, competition for solvent molecules can lead to a decrease in solubility (salting-out).[17][20][22] This effect must be considered, and for rigorous studies, the ionic strength of the buffers should be kept constant.

-

Temperature: Solubility is a thermodynamic property. Most solids, including organic salts, exhibit increased solubility with increasing temperature. For pharmaceutical applications, solubility is often determined at physiologically relevant temperatures (e.g., 37°C) or ambient conditions (e.g., 20-25°C).[23]

Experimental Design: The Shake-Flask Method for Equilibrium Solubility

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[23][24][25][26] This method ensures that a true equilibrium is reached between the excess, undissolved solid and the saturated solution.

Self-Validating Experimental Protocol

Objective: To determine the equilibrium solubility of this compound across a physiologically relevant pH range (e.g., pH 2 to 8) at a controlled temperature.

Materials & Reagents:

-

This compound (of known purity)

-

A series of aqueous buffers (e.g., phosphate, citrate) covering the desired pH range, prepared with controlled ionic strength.

-

Scintillation vials or flasks with screw caps.

-

Orbital shaker or rotator in a temperature-controlled chamber.

-

Calibrated pH meter.

-

Syringe filters (e.g., 0.22 µm PVDF) to separate solid from the saturated solution.

-

Validated analytical method for quantification (e.g., HPLC-UV).

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers (e.g., at pH 2, 4, 5, 6, 7, 7.4, 8). For consistency, adjust the ionic strength of all buffers to a constant value (e.g., 0.15 M) using an inert salt like sodium chloride.

-

Sample Addition: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of each buffer. "Excess" is critical; there must be visible undissolved solid throughout the experiment to ensure saturation.[24][25]

-

Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period.

-

Expert Insight (Causality): The goal is to reach thermodynamic equilibrium.[25] The time required can vary but is typically 24 to 72 hours. To ensure equilibrium is reached (a self-validating step), sample the supernatant at two different time points (e.g., 24h and 48h). If the measured concentration is the same at both times, equilibrium has been achieved.[24]

-

-

Phase Separation: Allow the vials to stand undisturbed at the experimental temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial.

-

Trustworthiness: Filtration is a critical step to remove all undissolved particles, which would otherwise lead to an overestimation of solubility. The first few drops of the filtrate should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Post-Equilibration pH Measurement: Measure the pH of the remaining saturated solution in each vial.[23][24] This is the true equilibrium pH and must be reported, as it can sometimes shift from the initial buffer pH due to the dissolution of the acidic/basic compound.[24]

-

Quantification: Dilute the filtered samples appropriately with a suitable mobile phase and analyze them using a validated HPLC-UV method to determine the concentration of dissolved isopilocarpic acid.

-

Solid Phase Analysis: As a best practice for ensuring trustworthiness, analyze the remaining solid from each vial using techniques like DSC or XRD to confirm that no phase changes or conversions (e.g., to the free acid) occurred during the experiment.[25]

Data Presentation and Visualization

Quantitative results should be summarized in a clear table and plotted to create a pH-solubility profile.

Table 2: Sample pH-Solubility Data for this compound

| Initial Buffer pH | Equilibrium pH | Solubility (mg/mL) | Solubility (molar) |

| 2.0 | 2.1 | Hypothetical Value | Hypothetical Value |

| 4.0 | 4.0 | Hypothetical Value | Hypothetical Value |

| 5.5 | 5.5 | Hypothetical Value | Hypothetical Value |

| 7.4 | 7.4 | Hypothetical Value | Hypothetical Value |

| 8.0 | 8.0 | Hypothetical Value | Hypothetical Value |

Visualization of Key Concepts and Workflows

Visual diagrams are essential for clarifying complex relationships and processes.

Chemical Equilibrium in Solution

The following diagram illustrates the fundamental pH-dependent equilibrium between the poorly soluble isopilocarpic acid and its highly soluble sodium salt form.

Caption: pH-driven equilibrium of Isopilocarpic Acid.

Experimental Workflow for Solubility Determination

This flowchart provides a step-by-step visual guide to the shake-flask methodology, emphasizing the self-validating nature of the protocol.

Caption: Shake-Flask Equilibrium Solubility Workflow.

Conclusion

The aqueous solubility of this compound is a multi-faceted property, primarily governed by the solution pH but also influenced by buffer composition, ionic strength, and temperature. A systematic evaluation using a robust and self-validating protocol, such as the shake-flask method, is essential for generating reliable and accurate data. The resulting pH-solubility profile is an indispensable tool for pharmaceutical scientists, enabling informed decisions in formulation development, analytical method design, and ensuring the overall quality and stability of drug products.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3035051, Isopilocarpic acid. Retrieved from [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (1999). ICH Harmonised Tripartite Guideline Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. Retrieved from [Link]

-

Open Education Alberta (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved from [Link]

-

Suarez, S., & Lang, J. (2014). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 21(2), 38-42. Retrieved from [Link]

-

Chemistry LibreTexts (2021). 4.E: Buffer, Solubility, Common Ion Effects, and Acid-Base Titration (Practice Problems with Answers). Retrieved from [Link]

-

Pion Inc. (2023). How the ionic strength affects the ionization constant (pKa)?. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry (n.d.). Bordwell pKa Table. Retrieved from [Link]

-

Sugano, K., et al. (2007). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Chemical & Pharmaceutical Bulletin, 55(9), 1316-1321. Retrieved from [Link]

-

Wikipedia (n.d.). Henderson–Hasselbalch equation. Retrieved from [Link]

-

ResearchGate (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

-

Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Medicinal Chemistry, 50(18), 4367-4379. Retrieved from [Link]

-

Purdue University (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA), Australia (2000). ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. Retrieved from [Link]

-

Streng, W. H., & Zoglio, M. A. (1984). General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base. Journal of Pharmaceutical Sciences, 73(12), 1773-1776. Retrieved from [Link]

-

United States Pharmacopeia (2013). General Chapter <1092> The Dissolution Procedure: Development and Validation. Retrieved from [Link]

-

Pillay, V., & Fassihi, R. (1999). Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures. Journal of Controlled Release, 57(1), 67-74. Retrieved from [Link]

-

El-Masry, S., & Khalil, S. A. (1974). Analytical Profile of Pilocarpine. Analytical Profiles of Drug Substances, 3, 485-512. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 71772201, Pilocarpic Acid Sodium Salt. Retrieved from [Link]

-

World Health Organization (2015). 1-6 Specifications. Retrieved from [Link]

-

Ewing, A. G., & Tomasik, J. H. (2016). The Effect of Ionic Strength on the Solubility of an Electrolyte. Journal of Chemical Education, 93(9), 1583-1586. Retrieved from [Link]

-

Amidon, G. L., & Higuchi, W. I. (1979). Formulating Buffered Dissolution Media for Sparingly Soluble Weak Acid and Weak Base Drug Compounds Based on Microenvironmental pH. Journal of Pharmaceutical Sciences, 68(1), 77-82. Retrieved from [Link]

-

ResearchGate (2023). pKa values in solubility determination using the Henderson-Hasselbalch equation. Retrieved from [Link]

-

Biorelevant.com (n.d.). USP <1236>: Solubility Measurements Chapter. Retrieved from [Link]

-

Avdeef, A., et al. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. ADMET & DMPK, 4(2), 117-178. Retrieved from [Link]

-

University of Tartu, Chair of Analytical Chemistry (n.d.). pKa values acids. Retrieved from [Link]

-

ECA Academy (n.d.). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products. Retrieved from [Link]

-

Japanese Pharmacopoeia (n.d.). Pilocarpine Hydrochloride. Retrieved from [Link]

-

Scribd (n.d.). USP 1236 Solubility Measurements Guide. Retrieved from [Link]

-

Stack Exchange (2014). Do buffers only work for species of the opposite variety?. Retrieved from [Link]

-

Particle Analytical (n.d.). ICH Q6A, Q8 & Q9 Compliance. Retrieved from [Link]

-

Pharmaffiliates (n.d.). Isopilocarpic Acid-d3 Sodium Salt. Retrieved from [Link]

-

McGraw Hill, AccessPhysiotherapy (n.d.). Chapter 3. Pharmacokinetics. Retrieved from [Link]

-

Neville, G. A., Hasan, F. B., & Smith, I. C. (1977). Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations. Journal of Pharmaceutical Sciences, 66(5), 638-642. Retrieved from [Link]

-

Pillay, V., & Fassihi, R. (2013). The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices. Journal of Controlled Release, 171(1), 67-74. Retrieved from [Link]

-

McBride, H. A., et al. (1998). Formulation and stability of pilocarpine oral solution. Journal of Clinical Pharmacy and Therapeutics, 23(1), 45-50. Retrieved from [Link]

-

Chemistry LibreTexts (2021). 2.3: Chemical Properties of Carboxylic Acids I- Acidity and Salt formation. Retrieved from [Link]

Sources

- 1. Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. database.ich.org [database.ich.org]

- 3. ICH topic Q6A - Specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances | Therapeutic Goods Administration (TGA) [tga.gov.au]

- 4. extranet.who.int [extranet.who.int]

- 5. ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances - ECA Academy [gmp-compliance.org]

- 6. particle.dk [particle.dk]

- 7. Isopilocarpic acid | C11H18N2O3 | CID 3035051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Pilocarpic Acid Sodium Salt | CymitQuimica [cymitquimica.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Pilocarpic Acid Sodium Salt | C11H17N2NaO3 | CID 71772201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. library.gwu.edu [library.gwu.edu]

- 13. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]

- 14. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]

- 15. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

- 19. Ionic Strength: Impact on pH and Drug Properties [pion-inc.com]

- 20. Effect of pH, Ionic Strength and Agitation Rate on Dissolution Behaviour of 3D-Printed Tablets, Tablets Prepared from Ground Hot-Melt Extruded Filaments and Physical Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The effect of pH and ionic strength of dissolution media on in-vitro release of two model drugs of different solubilities from HPMC matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. uspnf.com [uspnf.com]

- 24. dissolutiontech.com [dissolutiontech.com]

- 25. researchgate.net [researchgate.net]

- 26. scribd.com [scribd.com]

Structural Elucidation and Chromatographic Isolation of Pilocarpine Impurity B (Sodium Pilocarpate)

Executive Summary

Pilocarpine Impurity B (EP/USP designation) is the open-chain hydrolysis product of the active pharmaceutical ingredient (API), Pilocarpine. Chemically identified as Pilocarpic Acid (or its salt, Sodium Pilocarpate ), this impurity represents the primary degradation pathway of the drug’s lactone moiety.

For drug development professionals, the critical challenge lies not just in detection, but in the differentiation of this hygroscopic salt from its epimer (Isopilocarpine/Impurity A) and the parent lactone. This guide provides a definitive, self-validating workflow for the synthesis, isolation, and structural confirmation of Impurity B, grounded in first-principles chemistry and regulatory standards (ICH Q3A/B).

Part 1: The Chemistry of Degradation

To identify the impurity, one must understand its origin. Pilocarpine contains a butyrolactone ring .[1] Under basic conditions (pH > 7) or aqueous stress, this ring undergoes nucleophilic attack by hydroxide ions, resulting in ring-opening (hydrolysis).

The Mechanism

The transformation is a base-catalyzed hydrolysis. The lactone carbonyl carbon is attacked, cleaving the cyclic ester bond and yielding the hydroxy-acid form (Pilocarpic Acid). In the presence of sodium ions (e.g., NaOH used in pH adjustment), this exists as Sodium Pilocarpate .

Key Chemical Distinction:

-

Pilocarpine: Cyclic Lactone (Neutral/Basic pKa).[1] Hydrophobic relative to the acid.

-

Impurity B: Open-chain Hydroxy Acid/Salt (Amphoteric/Anionic).[1] Highly polar and hydrophilic.[1]

Diagram 1: Degradation Pathway

The following diagram illustrates the structural transition from the API to Impurity B.

Caption: Base-catalyzed hydrolysis of Pilocarpine lactone ring to form Pilocarpic Acid (Impurity B).

Part 2: Synthesis and Isolation Protocol

Standard Reference Material is often expensive or unstable.[1] A self-validating laboratory protocol to generate Impurity B for retention time marking is described below.

The "Forced Degradation" Synthesis

This protocol utilizes the inherent instability of the lactone ring to generate a high-purity solution of Impurity B.

Reagents:

-

0.1 N Sodium Hydroxide (NaOH)[1]

Protocol Steps:

-

Preparation: Dissolve 10 mg of Pilocarpine HCl in 5 mL of water.

-

Hydrolysis: Add 5 mL of 0.1 N NaOH. The pH should exceed 10.

-

Stress Condition: Heat the solution at 60°C for 30 minutes.

-

Causality: Heat provides the activation energy for the nucleophilic attack on the carbonyl carbon.

-

-

Quenching (Optional): If analyzing as the free acid, neutralize with equimolar HCl. If isolating the sodium salt (Sodium Pilocarpate), proceed to lyophilization immediately.

-

Isolation: Lyophilize (freeze-dry) the solution.

-

Warning: Sodium Pilocarpate is extremely hygroscopic .[1] Do not use heat evaporation; the salt will form a gummy residue. Store in a desiccator.

-

Part 3: Analytical Characterization Strategy

Chromatographic Separation (HPLC)

Because Impurity B involves the opening of a ring to form a polar acid group, its interaction with a Reverse Phase (C18) column changes drastically compared to the API.

Method Parameters:

| Parameter | Specification | Rationale |

|---|---|---|

| Column | C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5µm) | Phenyl columns offer better selectivity for the imidazole ring.[1] |

| Mobile Phase | Phosphate Buffer (pH 3.0) : Methanol (95:[1]5) | Low organic content is required to retain the highly polar Impurity B. |

| pH Control | 3.0 ± 0.1 | Critical.[1] At pH 3.0, the carboxylate of Impurity B is partially protonated, improving peak shape. |

| Detection | UV @ 215-220 nm | The imidazole ring absorbs here; the lactone carbonyl (lost in Impurity B) is not the primary chromophore. |

Elution Order Logic:

-

Impurity B (Pilocarpic Acid): Most Polar (Elutes First).[1] RRT ~ 0.5 - 0.8.[1]

-

Pilocarpine (API): Less Polar (Elutes Second).[1] RRT = 1.0.[1]

-

Isopilocarpine (Impurity A): Epimer (Elutes close to API, typically after).[1]

Mass Spectrometry (LC-MS/MS)

Mass spectrometry provides the first confirmation of ring opening via molecular weight shift.[1]

-

Pilocarpine (Lactone): [1]

-

Parent Ion

m/z[1]

-

-

Impurity B (Open Acid):

-

Parent Ion

m/z[1] -

Observation: A mass shift of +18 Da (addition of H₂O) confirms hydrolysis.

-

Nuclear Magnetic Resonance (NMR)

NMR is the definitive structural proof. It differentiates the epimer (Impurity A, which has the same mass) from the hydrolysis product (Impurity B).

Key 13C-NMR Signals:

-

Lactone Carbonyl (API): Signal typically around 178 ppm .[1]

-

Carboxylate Carbon (Impurity B): Signal shifts upfield to approx 174-175 ppm (broadened if salt).[1]

-

C3/C4 Methine Carbons: Significant chemical shift changes due to the relief of ring strain.

Diagram 2: Analytical Identification Workflow

This flowchart guides the analyst through the decision-making process for confirming Impurity B.

Caption: Step-by-step decision tree for distinguishing Pilocarpine Impurity B from other related substances.

References

-

European Pharmacopoeia (Ph.[1] Eur.) . Monograph: Pilocarpine Hydrochloride. (Defines Impurity B as Pilocarpic Acid).[1]

-

United States Pharmacopeia (USP) . Pilocarpine Hydrochloride: Organic Impurities. .

-

Santa Cruz Biotechnology . Pilocarpic Acid Sodium Salt (CAS 92598-79-3).[1][2][4] Link.[1]

-

National Institutes of Health (NIH) - PubChem . Pilocarpine Compound Summary (Mechanism of Action & Stability). Link.[1]

-

Journal of Pharmaceutical Sciences . Quantitative analysis of degradation products in pilocarpine hydrochloride ophthalmic formulations. (Establishes hydrolysis kinetics). Link.

Sources

Isopilocarpic acid sodium salt pharmacological activity profile

An In-Depth Technical Guide to the Pharmacological Activity Profile of Isopilocarpic Acid Sodium Salt

Abstract

This compound is primarily recognized as a degradation product and metabolite of pilocarpine, a widely used muscarinic acetylcholine agonist.[1][2][3] Despite its prevalence in aged pilocarpine formulations and as a metabolic byproduct, its own pharmacological activity profile remains largely uncharacterized in publicly accessible literature. This technical guide synthesizes the available physicochemical data for this compound, clarifies its relationship to its parent compound, pilocarpine, and critically evaluates the existing, albeit limited, pharmacological information. More importantly, this document provides a comprehensive, field-proven framework for systematically elucidating its pharmacological and toxicological profile. We present detailed experimental protocols for receptor binding and in vitro functional assays, designed to definitively assess its interaction with muscarinic receptors and other potential biological targets. This guide is intended for researchers, drug development professionals, and quality control scientists seeking to understand the biological significance of this compound or to undertake its formal pharmacological characterization.

Introduction and Physicochemical Profile

Isopilocarpic acid is the hydrolytic product of isopilocarpine, an epimer of pilocarpine. The conversion of pilocarpine to the less active isopilocarpine, followed by hydrolysis of the lactone ring, results in the formation of isopilocarpic acid.[3][4] This process is a critical consideration in the stability and quality control of pilocarpine-based pharmaceutical products.[4] While pilocarpine is a potent cholinergic agonist used in the treatment of glaucoma and xerostomia[5], its metabolites are generally considered to possess negligible or no pharmacological activity.[5] However, a comprehensive, publicly available pharmacological profile of this compound is lacking.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 101769-87-3 | [6] |

| Molecular Formula | C₁₁H₁₇N₂NaO₃ | [6][7] |

| Molecular Weight | 248.25 g/mol | [6][7] |

| IUPAC Name | [R-(R,R)]-α-Ethyl-β-(hydroxymethyl)-1-methyl-1H-imidazole-5-butanoic Acid Monosodium Salt | [6] |

| Synonyms | Isopilocarpinate Sodium Salt, Isopilocarpinic Acid Sodium Salt | [6][7] |

| Physical Form | Solid | [7] |

| Relationship to Parent | Degradation product / metabolite of Pilocarpine | [1][2] |

The Genesis of Isopilocarpic Acid: A Degradation Pathway

The presence of isopilocarpic acid in pharmaceutical preparations is a direct consequence of the chemical instability of pilocarpine. The pathway involves two key transformations: epimerization and hydrolysis.

-

Epimerization: Pilocarpine can undergo epimerization at the C3 position to form its diastereomer, isopilocarpine. This reaction is often base-catalyzed and can occur during formulation or storage.

-

Hydrolysis: The crucial lactone ring in both pilocarpine and isopilocarpine is susceptible to hydrolysis, which opens the ring to form the corresponding carboxylic acids (pilocarpic acid and isopilocarpic acid, respectively). This hydrolysis reaction represents a loss of the cyclic structure essential for pilocarpine's pharmacological activity.

This degradation pathway is of significant interest for formulation scientists and regulatory bodies, as it directly impacts the potency and purity of pilocarpine ophthalmic solutions.[4]

Caption: Degradation pathway from Pilocarpine to Isopilocarpic Acid.

A Proposed Framework for Pharmacological Characterization

Given the absence of direct pharmacological data, a systematic investigation is required. The logical starting point is to assess its activity at muscarinic acetylcholine receptors (mAChRs), the primary targets of its parent compound, pilocarpine.

Primary Target Assessment: Muscarinic Receptor Binding Affinity

Causality: The first essential question is whether this compound retains any affinity for the muscarinic receptors. The structural change from a cyclic lactone (pilocarpine) to a linear carboxylic acid salt would intuitively lead to a significant loss of affinity. A competitive radioligand binding assay is the gold standard for quantifying this affinity.

Experimental Protocol: Competitive Radioligand Binding Assay

-

Materials:

-

Cell membranes prepared from cell lines stably expressing human muscarinic receptor subtypes (M₁, M₂, M₃, M₄, M₅).

-

Radioligand: [³H]-N-methylscopolamine ([³H]-NMS), a non-selective muscarinic antagonist.

-

This compound (test compound).

-

Atropine or Pilocarpine (positive control/reference compound).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

96-well plates, glass fiber filters, scintillation fluid, and a scintillation counter.

-

-

Procedure (Step-by-Step):

-

Prepare serial dilutions of this compound and the reference compound in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻³ M.

-

In a 96-well plate, add 50 µL of assay buffer for total binding wells, 50 µL of 10 µM atropine for non-specific binding (NSB) wells, and 50 µL of the test/reference compound dilutions for competition wells.

-

Add 50 µL of the radioligand ([³H]-NMS) at a final concentration approximately equal to its K_d_ value (e.g., 0.5-1.0 nM).

-

Add 100 µL of the cell membrane preparation (containing a specific amount of protein, e.g., 10-20 µg per well).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

Harvest the contents of each well onto glass fiber filters using a cell harvester. The filters will trap the membranes with bound radioligand.

-

Wash the filters rapidly with ice-cold assay buffer (3x) to remove unbound radioligand.

-

Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding (counts from atropine wells) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding).

-

Calculate the equilibrium dissociation constant (K_i_) using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

-

Table 2: Template for Muscarinic Receptor Binding Affinity Data

| Compound | M₁ Receptor K_i_ (nM) | M₂ Receptor K_i_ (nM) | M₃ Receptor K_i_ (nM) |

| Pilocarpine | Expected literature value | Expected literature value | Expected literature value |

| Isopilocarpic Acid Na | To be determined | To be determined | To be determined |

In Vitro Functional Activity Profiling

Causality: Should binding affinity be observed, it is crucial to determine the nature of the interaction. Is the compound an agonist (activates the receptor), an antagonist (blocks the receptor), or an allosteric modulator? A functional cell-based assay, such as measuring G-protein-coupled receptor (GPCR) activation via downstream signaling (e.g., calcium mobilization for Gq-coupled receptors like M₁ and M₃), can elucidate this.

Experimental Protocol: Calcium Mobilization Assay

-

Materials:

-

Cell line stably expressing a Gq-coupled muscarinic receptor (e.g., CHO-K1 cells expressing human M₃ receptor).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Pilocarpine or Carbachol (agonist control).

-

Atropine (antagonist control).

-

This compound.

-

Fluorescence plate reader with an injection system.

-

-

Procedure (Step-by-Step):

-

Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's protocol (typically 1-2 hours of incubation).

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Agonist Mode: Inject serial dilutions of this compound or the agonist control and measure the change in fluorescence over time. An increase in fluorescence indicates a rise in intracellular calcium, signifying receptor activation.

-